molecular formula C25H23BrN2O2S B2750941 2-Benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 403836-93-1

2-Benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2750941
M. Wt: 495.44
InChI Key: DCPIXOBTYFETOU-UHFFFAOYSA-N
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Description

The compound “2-Benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone” has a molecular formula of C25H23BrN2O2S and a molecular weight of 495.44 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C25H23BrN2O2S . The exact structure would be determined by techniques such as X-ray crystallography, NMR, or computational chemistry methods.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .

Scientific Research Applications

Directed Metalation in Synthesis

One study highlights the application of directed metalation in the synthesis of benzo[b]thiophenes, used as intermediates in creating benzothienopyranones. This research demonstrates a one-pot synthesis approach, emphasizing the utility of sulfanylaryl derivatives in organic synthesis, which could be relevant to the manipulation of compounds similar to the given chemical (Pradhan & De, 2005).

Synthesis of Halogenated and Nitro Ethanones

Another study focuses on synthesizing novel ethanones with halogen or nitro groups, starting from formylphenoxy alkanoic acids. The reduction of these ethanones to their corresponding ethanols demonstrates a method that could potentially be applied to the synthesis or modification of the compound , showing the versatility of ethanone derivatives in chemical synthesis (Kwiecień & Szychowska, 2006).

Oxidation of Hydroxyphenyl Ethanes

Research on the oxidation of hydroxyphenyl ethanes to produce benzofuran and dihydrobenzofuran derivatives indicates the importance of these processes in creating compounds with potential pharmaceutical applications. This study may provide insight into oxidative processes that could affect the structural modification of the compound of interest (Schofield, Ward, & Choudhury, 1971).

Antimicrobial Activity of Schiff Bases

A study on the synthesis of Schiff bases from thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes, which were then evaluated for their antimicrobial activity, showcases the compound's potential in contributing to the development of new antimicrobial agents. This research underscores the importance of structural diversity in discovering novel antimicrobials (Puthran et al., 2019).

Antituberculosis and Cytotoxicity Studies

Another significant application is found in the synthesis of 3-heteroarylthioquinoline derivatives, which were screened for their antituberculosis activity and cytotoxicity. The discovery of compounds with potent activity against Mycobacterium tuberculosis points to the critical role of sulfanyl-ethanone derivatives in developing new antituberculosis medications (Chitra et al., 2011).

properties

IUPAC Name

2-benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O2S/c1-30-22-13-9-20(10-14-22)24-15-23(19-7-11-21(26)12-8-19)27-28(24)25(29)17-31-16-18-5-3-2-4-6-18/h2-14,24H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPIXOBTYFETOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

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